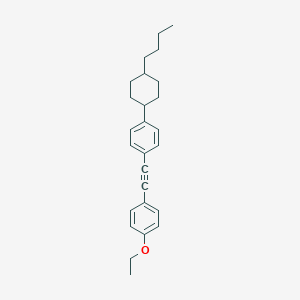

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

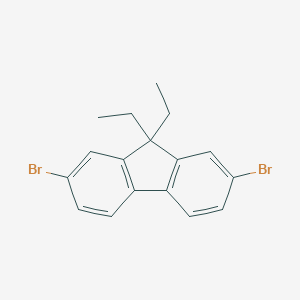

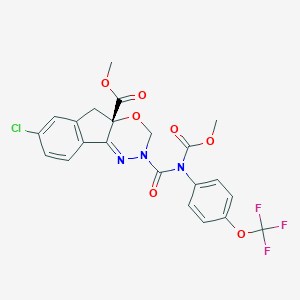

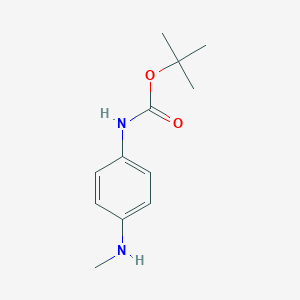

“trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene” is a complex organic compound. It contains a total of 64 bonds, including 30 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, and 1 aromatic ether .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, which could potentially be used in the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and a variety of bond types. It includes a butylcyclohexyl group, an ethynyl group, and an ethoxybenzene group . The structure also includes a phenyl group attached to the butylcyclohexyl group .

Scientific Research Applications

Chemical Synthesis and Characterization

Studies in chemical synthesis often explore the hydrogenation processes, stereochemical characterizations, and synthesis of diastereoisomeric compounds, which are foundational in the development of complex organic molecules. For instance, research by Graaf et al. (2010) on the hydrogenation of di-tert-butylbenzene derivatives under the influence of rhodium and platinum catalysts provides a basis for understanding the chemical behavior and transformation of similarly structured compounds (Graaf, Bekkum, & Wepster, 2010).

Photochemical Reactions

Photochemical studies, such as the work by Delgado et al. (1999) on the photochemistry of trans-1-o-Hydroxyphenyl-2-phenylcyclopropane, highlight the complexity of light-induced reactions, including ring expansion, intramolecular proton transfer, and fragmentation processes (Delgado, Espinós, Jiménez, Miranda, Roth, & Tormos, 1999). These findings offer insights into how similar compounds might behave under photolytic conditions.

Photophysical Studies

The exploration of photophysical properties in compounds similar to trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene could involve the examination of intramolecular charge transfer, fluorescence, and phosphorescence behaviors. For example, Yang et al. (2004) investigated substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, revealing how the substituent in the N-aryl group influences the formation of twisted intramolecular charge transfer (TICT) states (Yang, Liau, Wang, & Hwang, 2004).

properties

IUPAC Name |

1-(4-butylcyclohexyl)-4-[2-(4-ethoxyphenyl)ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O/c1-3-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(20-14-23)27-4-2/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSISUZCVJCNCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633560 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199795-20-5 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)